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Compound of Interest

Compound Name: 6-Amino-2-methoxypyrimidin-4-ol

Cat. No.: B069683 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the analytical methods for the

characterization of 6-Amino-2-methoxypyrimidin-4-ol (CAS: 52386-29-5). While specific

experimental data for this compound is not extensively available in published literature, this

guide offers detailed protocols and application notes for the primary analytical techniques used

for the characterization of pyrimidine derivatives. The methodologies provided herein serve as

a robust starting point for developing and validating specific assays for 6-Amino-2-
methoxypyrimidin-4-ol.

Compound Information:

Property Value

IUPAC Name 6-amino-2-methoxypyrimidin-4-ol

Synonym 6-Amino-2-methoxy-4(1H)-pyrimidinone

CAS Number 52386-29-5

Molecular Formula C₅H₇N₃O₂

Molecular Weight 141.13 g/mol
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High-Performance Liquid Chromatography (HPLC)
for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing

the purity of 6-Amino-2-methoxypyrimidin-4-ol and for its quantification in various sample

matrices. A reversed-phase HPLC method is generally suitable for this polar compound.

Application Note:
This protocol outlines a general reversed-phase HPLC-UV method for the analysis of

pyrimidine derivatives. The selection of a C18 column provides good retention for compounds

of moderate polarity. The mobile phase, consisting of an aqueous buffer and an organic

modifier, can be optimized to achieve the desired resolution and retention time. The addition of

a small amount of acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase can

improve peak shape by suppressing the ionization of the amino group. Detection is typically

performed using a UV detector at a wavelength where the analyte exhibits maximum

absorbance.

Experimental Protocol: HPLC-UV
1. Instrumentation:

HPLC system with a quaternary or binary pump

Autosampler

Column oven

UV-Vis or Diode Array Detector (DAD)

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

2. Reagents:

Acetonitrile (HPLC grade)

Methanol (HPLC grade)
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Water (HPLC grade or ultrapure)

Formic acid (or Trifluoroacetic acid)

Reference standard of 6-Amino-2-methoxypyrimidin-4-ol

3. Sample Preparation:

Accurately weigh and dissolve the 6-Amino-2-methoxypyrimidin-4-ol sample in a suitable

solvent (e.g., a mixture of water and acetonitrile or methanol) to a final concentration of

approximately 1 mg/mL.

Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions (Starting Point):

Mobile Phase A: 0.1% Formic acid in Water

Mobile Phase B: 0.1% Formic acid in Acetonitrile

Gradient: 5% B to 95% B over 20 minutes

Flow Rate: 1.0 mL/min

Column Temperature: 30 °C

Injection Volume: 10 µL

Detection Wavelength: 210 nm and 254 nm (or scan for optimal wavelength)

5. Data Presentation:

Quantitative data should be summarized as follows:
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Parameter Value

Retention Time (min) To be determined

Tailing Factor To be determined

Theoretical Plates To be determined

Limit of Detection (LOD) To be determined

Limit of Quantification (LOQ) To be determined

Linearity (R²) To be determined

Workflow for HPLC Method Development:

Sample Preparation HPLC Analysis Data Analysis

Dissolve Sample Filter (0.45 µm) Inject Sample C18 Separation UV Detection Integrate Peaks Quantify & Assess Purity

Click to download full resolution via product page

HPLC experimental workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)
for Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile

compounds. For a polar and non-volatile compound like 6-Amino-2-methoxypyrimidin-4-ol,
derivatization is typically required to increase its volatility for GC analysis.

Application Note:
This protocol describes a general approach for the GC-MS analysis of a pyrimidine derivative

after derivatization. Silylation is a common derivatization technique for compounds with active

hydrogens (e.g., -OH and -NH₂ groups). Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide

(BSTFA) with trimethylchlorosilane (TMCS) as a catalyst are effective. The resulting
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trimethylsilyl (TMS) derivative is more volatile and thermally stable, making it amenable to GC

analysis. The mass spectrometer provides structural information through the fragmentation

pattern of the derivatized analyte.

Experimental Protocol: GC-MS (with Derivatization)
1. Instrumentation:

Gas chromatograph with a split/splitless injector

Mass selective detector (MSD)

Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film

thickness)

2. Reagents:

Pyridine (anhydrous)

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

Hexane (GC grade)

Reference standard of 6-Amino-2-methoxypyrimidin-4-ol

3. Sample Derivatization:

Place approximately 1 mg of the sample in a reaction vial.

Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

Seal the vial and heat at 70 °C for 30 minutes.

Cool the vial to room temperature. The sample is now ready for injection.

4. GC-MS Conditions (Starting Point):

Injector Temperature: 250 °C
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Injection Mode: Split (e.g., 20:1)

Carrier Gas: Helium at a constant flow of 1.0 mL/min

Oven Temperature Program:

Initial temperature: 100 °C, hold for 2 minutes

Ramp: 10 °C/min to 280 °C

Hold at 280 °C for 5 minutes

MS Transfer Line Temperature: 280 °C

Ion Source Temperature: 230 °C

Ionization Mode: Electron Ionization (EI) at 70 eV

Scan Range: m/z 40-500

5. Data Presentation:

Quantitative and qualitative data should be summarized as follows:

Parameter Value

Retention Time of TMS derivative (min) To be determined

Molecular Ion [M]⁺ of TMS derivative (m/z) To be determined

Key Fragment Ions (m/z) To be determined

Logical Flow for GC-MS Analysis:
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Derivatization

GC-MS Analysis

6-Amino-2-methoxypyrimidin-4-ol

Add Pyridine & BSTFA/TMCS

Heat at 70°C

TMS Derivative (Volatile)

Injection into GC

Separation on Column

EI Ionization

Mass Detection
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GC-MS analysis workflow including derivatization.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of 6-
Amino-2-methoxypyrimidin-4-ol. Both ¹H and ¹³C NMR spectra provide detailed information

about the chemical environment of the hydrogen and carbon atoms in the molecule.

Application Note:
This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra. A deuterated

solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), is suitable for dissolving the polar analyte

and contains exchangeable protons from the -OH and -NH₂ groups, which can be observed.

Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing.

Experimental Protocol: ¹H and ¹³C NMR
1. Instrumentation:

NMR spectrometer (e.g., 400 MHz or higher)

5 mm NMR tubes

2. Reagents:

Dimethyl sulfoxide-d₆ (DMSO-d₆)

Tetramethylsilane (TMS)

3. Sample Preparation:

Dissolve 5-10 mg of 6-Amino-2-methoxypyrimidin-4-ol in approximately 0.7 mL of DMSO-

d₆ in an NMR tube.

Add a small drop of TMS as an internal standard.

Cap the tube and mix gently until the sample is fully dissolved.

4. NMR Acquisition Parameters (Starting Point):
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¹H NMR:

Pulse Program: Standard single pulse

Spectral Width: -2 to 12 ppm

Number of Scans: 16

Relaxation Delay: 1 s

¹³C NMR:

Pulse Program: Proton-decoupled

Spectral Width: 0 to 200 ppm

Number of Scans: 1024

Relaxation Delay: 2 s

5. Data Presentation:

Spectral data should be presented as follows:

¹H NMR (400 MHz, DMSO-d₆):

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

e.g., 7.50 s 1H Ar-H

e.g., 6.80 br s 2H -NH₂

e.g., 3.85 s 3H -OCH₃

| e.g., 11.0 | br s | 1H | -OH |

¹³C NMR (100 MHz, DMSO-d₆):
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Chemical Shift (δ, ppm) Assignment

e.g., 165.0 C=O

e.g., 160.0 C-O

e.g., 158.0 C-N

e.g., 90.0 Ar-C

| e.g., 55.0 | -OCH₃ |

(Note: The chemical shifts are illustrative and need to be determined experimentally.)

Fourier-Transform Infrared (FTIR) Spectroscopy for
Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional

groups present in a molecule based on the absorption of infrared radiation.

Application Note:
This protocol describes the acquisition of an FTIR spectrum using the Attenuated Total

Reflectance (ATR) technique, which is suitable for solid samples. The spectrum will show

characteristic absorption bands for the N-H, O-H, C-H, C=O, and C-O functional groups

present in 6-Amino-2-methoxypyrimidin-4-ol.

Experimental Protocol: FTIR-ATR
1. Instrumentation:

FTIR spectrometer equipped with an ATR accessory (e.g., diamond crystal)

2. Sample Preparation:

Place a small amount of the solid 6-Amino-2-methoxypyrimidin-4-ol sample directly onto

the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.
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3. FTIR Acquisition Parameters:

Spectral Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16

Background: A background spectrum of the clean, empty ATR crystal should be collected

before analyzing the sample.

4. Data Presentation:

Key FTIR absorption bands should be reported as follows:

Wavenumber (cm⁻¹) Intensity Assignment

e.g., 3400-3300 Strong, Broad N-H and O-H stretching

e.g., 3000-2800 Medium C-H stretching (methoxy)

e.g., 1680-1640 Strong C=O stretching (pyrimidinone)

e.g., 1620-1580 Medium N-H bending

e.g., 1250-1200 Strong C-O stretching (methoxy)

(Note: The wavenumbers are illustrative and need to be determined experimentally.)

Signaling Pathway of Analytical Characterization:
This diagram illustrates the logical flow of utilizing these analytical techniques for a

comprehensive characterization of 6-Amino-2-methoxypyrimidin-4-ol.
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methoxypyrimidin-4-ol-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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